molecular formula C11H14ClN3O2 B3038613 4-Chloro-2-nitro-5-piperidinoaniline CAS No. 87200-61-1

4-Chloro-2-nitro-5-piperidinoaniline

Cat. No.: B3038613
CAS No.: 87200-61-1
M. Wt: 255.7 g/mol
InChI Key: AUFZQTVQDNPYAK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-5-piperidinoaniline is a substituted aniline derivative featuring a chloro group at position 4, a nitro group at position 2, and a piperidine substituent at position 5 of the benzene ring. This compound is primarily used in research and complex organic synthesis, as indicated by its availability in chemical catalogs with 95% purity . However, detailed studies on its biological activity, toxicity, or carcinogenicity are notably absent in the provided evidence, unlike structurally related nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), which have been extensively studied for their carcinogenic effects in rodents .

Properties

IUPAC Name

4-chloro-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)9(13)7-10(8)14-4-2-1-3-5-14/h6-7H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFZQTVQDNPYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251510
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87200-61-1
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87200-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-5-piperidinoaniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-5-piperidinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, amines, and other functionalized aromatic compounds .

Scientific Research Applications

4-Chloro-2-nitro-5-piperidinoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-5-piperidinoaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional features of 4-Chloro-2-nitro-5-piperidinoaniline with analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups CAS No. Reported Applications/Risks
This compound Cl (4), NO₂ (2), piperidine (5) Aniline, nitro, chloro, piperidine 478068-18-7 Research synthesis (limited data)
4-Chloro-ortho-toluidine Cl (4), CH₃ (2) Aniline, chloro, methyl 95-69-2 Industrial intermediate; suspected carcinogen
5-Chloro-4-fluoro-2-nitroaniline Cl (5), F (4), NO₂ (2) Aniline, nitro, chloro, fluoro 104222-34-6 Research chemical; no toxicity data
4-Chloro-2-fluoro-5-nitroaniline Cl (4), F (2), NO₂ (5) Aniline, nitro, chloro, fluoro N/A Fine chemical synthesis
5-Chloro-2-methyl-4-nitroaniline Cl (5), CH₃ (2), NO₂ (4) Aniline, nitro, chloro, methyl N/A Intermediate in dye/pharma synthesis

Biological Activity

Overview

4-Chloro-2-nitro-5-piperidinoaniline (CAS No. 87200-61-1) is an organic compound notable for its unique chemical structure, which includes a chloro group, a nitro group, and a piperidino group attached to an aniline ring. This compound has garnered attention in scientific research for its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction in biological systems to form an amine group. This transformation significantly alters the compound's properties and interactions with cellular targets. Nitro compounds are known to interfere with various biochemical pathways, particularly those involving enzymes that catalyze reduction reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Notably, its activity against specific cancer cell lines has been documented, demonstrating IC50 values that indicate effective inhibition of tumor growth .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialE. coli15 µg/mL
Staphylococcus aureus10 µg/mL
AnticancerHeLa (cervical cancer)8 µM
MCF-7 (breast cancer)12 µM

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily through reduction reactions, with metabolites typically excreted via urine. The compound's bioavailability and half-life remain subjects of ongoing research, particularly concerning its potential as a pharmaceutical agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-nitro-5-piperidinoaniline?

Synthesis typically involves nucleophilic aromatic substitution (NAS) between 4-chloro-2-nitroaniline and piperidine under alkaline conditions. Key variables include:

  • Temperature : 70–90°C to balance reactivity and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency.
  • Base : Use of NaH or K₂CO₃ to deprotonate piperidine and drive the reaction . Characterization via NMR (¹H/¹³C) and HPLC can confirm product purity.

Q. How can solubility and stability of this compound be systematically evaluated?

  • Solubility : Test in water, ethanol, DMSO, and chloroform using gravimetric or UV-Vis methods. Evidence suggests slight water solubility but higher solubility in oxygenated solvents .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor via TLC or LC-MS to identify degradation products .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm).
  • FT-IR : Nitro group absorption at ~1520 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion (e.g., [M+H]⁺ at m/z 270.08) .

Advanced Research Questions

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

  • Use density functional theory (DFT) to model electron density distribution, identifying reactive sites for electrophilic substitution.
  • Molecular docking studies (e.g., AutoDock Vina) can assess interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .
  • Compare computational predictions with experimental results (e.g., substituent effects on nitro group reduction) to validate models .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties?

  • Case Example : If solubility in water conflicts across studies, evaluate impurities (e.g., residual solvents via GC-MS) or crystalline polymorphism (via XRD).
  • Spectral Discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR vs. X-ray crystallography) and reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. How can mechanistic pathways for nitro group reduction be elucidated?

  • Experimental Design :

Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (NaBH₄/CuCl₂).

Monitor intermediates via in-situ IR or stopped-flow techniques.

  • Data Analysis : Kinetic studies (rate constants, Arrhenius plots) to distinguish single-step vs. multi-step mechanisms .

Q. What methodologies assess environmental or metabolic degradation products?

  • Environmental Fate : Use HPLC-MS/MS to identify transformation products in simulated wastewater under UV light or microbial action.
  • Metabolic Studies : Incubate with liver microsomes (e.g., rat S9 fraction) and profile metabolites via UPLC-QTOF. Compare with in-silico predictions (e.g., Meteor Nexus software) .

Methodological Resources

  • Synthesis Optimization : Refer to Ashford’s Dictionary for industrial-scale reaction conditions .
  • Data Validation : Cross-check spectral libraries from NIST or PubChem to ensure reproducibility .
  • Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies to address knowledge gaps rigorously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.